molecular formula C20H23N5O2 B13025229 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13025229
M. Wt: 365.4 g/mol
InChI Key: LGORXZIGZXHBAB-UHFFFAOYSA-N
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Description

1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the pyrimido[5,4-e][1,2,4]triazine family This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, and a phenyl group attached to the pyrimido[5,4-e][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with bacterial and fungal cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and pathways, inhibiting their function and resulting in antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and biological activity compared to its analogs .

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C20H23N5O2/c1-24-19(26)16-18(22-20(24)27)25(15-12-8-3-2-4-9-13-15)23-17(21-16)14-10-6-5-7-11-14/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3

InChI Key

LGORXZIGZXHBAB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCCCC3)C4=CC=CC=C4

Origin of Product

United States

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